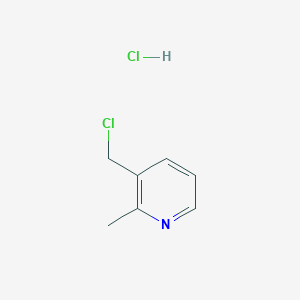

3-(Chloromethyl)-2-methylpyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-2-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6-7(5-8)3-2-4-9-6;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKFTPSEDAPSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482089 | |

| Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58539-77-8 | |

| Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-2-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-2-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and discusses its role in the development of therapeutic agents. The information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a pyridinium salt that is a crucial building block in organic synthesis. Its reactivity, stemming from the chloromethyl group, makes it a versatile reagent for the introduction of the 2-methyl-3-pyridylmethyl moiety into various molecular scaffolds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58539-77-8 | [1] |

| Molecular Formula | C₇H₉Cl₂N | [1] |

| Molecular Weight | 178.06 g/mol | [1] |

| Melting Point | 133-135 °C | N/A |

| Boiling Point | Not available | |

| Appearance | Brown solid | [2] |

| Solubility | Soluble in water, ethanol, and acetone. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the oxidation of 2-methyl-3-picoline (3-methyl-2-picoline). The resulting carboxylic acid is then esterified, followed by reduction to the corresponding alcohol, and finally, chlorination to yield the desired product.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Oxidation of 2-Methyl-3-picoline to 2-Methylnicotinic Acid [3]

-

To a solution of 2-methyl-3-picoline in water, heat the mixture to 85-90°C.

-

Slowly add potassium permanganate (KMnO₄) in portions while maintaining the temperature.

-

After the addition is complete, continue stirring at the same temperature for 30 minutes.

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the 2-methylnicotinic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 2: Esterification of 2-Methylnicotinic Acid to Methyl 2-methylnicotinate [3]

-

Suspend 2-methylnicotinic acid in methanol.

-

Carefully add concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-methylnicotinate.

Step 3: Reduction of Methyl 2-methylnicotinate to (2-Methylpyridin-3-yl)methanol [4][5][6]

Note: This is a general procedure based on the reduction of similar esters with Lithium aluminum hydride (LiAlH₄). Appropriate safety precautions must be taken when working with LiAlH₄.

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve methyl 2-methylnicotinate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-methylpyridin-3-yl)methanol.

Step 4: Chlorination of (2-Methylpyridin-3-yl)methanol to this compound [2]

-

Prepare a solution of thionyl chloride (SOCl₂) in toluene.

-

In a separate flask, dissolve (2-methylpyridin-3-yl)methanol (29.9 g, 234 mmol) in chloroform (110 ml).

-

Add the solution of the alcohol dropwise to the thionyl chloride solution while maintaining the internal temperature between 23° and 35°C.

-

After the addition is complete, stir the reaction mixture vigorously at room temperature for 1 hour.

-

Remove the solvent completely under vacuum.

-

Resuspend the resulting brown precipitate in toluene, filter rapidly, and wash the solid three times with toluene.

-

Dry the product in a desiccator under vacuum to obtain this compound as a brown solid (35.9 g, 87% yield).[2]

Applications in Drug Development

This compound is a vital intermediate in the synthesis of pharmaceuticals, most notably in the production of the second-generation antihistamine, Rupatadine.[4][7][8][9]

Logical Relationship in the Synthesis of Rupatadine

Caption: Role of this compound in Rupatadine synthesis.

The synthesis of Rupatadine involves the N-alkylation of desloratadine with 3-(chloromethyl)-5-methylpyridine hydrochloride (a constitutional isomer of the title compound) in the presence of a base.[4][9] While the specific isomer used for Rupatadine is different, the chemistry highlights the importance of chloromethylpyridines as alkylating agents in the synthesis of complex drug molecules.

Spectral Data

Table 2: Spectral Data for 3-(chloromethyl)pyridine hydrochloride (CAS: 6959-48-4)

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.12 (s, 1H), 8.97 (d, J=4.8 Hz, 1H), 8.72 (d, J=8.1 Hz, 1H), 8.14 (dd, J=8.1, 5.7 Hz, 1H), 5.07 (s, 2H) | [10] |

| IR (KBr disc) | Major peaks consistent with aromatic C-H, C=C, C=N stretching, and C-Cl stretching. | [11] |

| Mass Spectrum (EI) | m/z: 127 (M⁺), 92, 65. The molecular ion peak corresponds to the free base. | [10] |

The ¹H NMR spectrum of 3-(chloromethyl)pyridine hydrochloride shows characteristic downfield shifts for the aromatic protons due to the electron-withdrawing effect of the protonated nitrogen atom.[12] The singlet at 5.07 ppm corresponds to the two protons of the chloromethyl group. The mass spectrum shows a base peak at m/z 92, corresponding to the loss of a chlorine atom from the molecular ion.

Safety and Handling

This compound is classified as an acute toxicant (oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, while multi-stepped, is well-established. Its primary utility lies in its ability to act as an electrophile in alkylation reactions, a property that has been exploited in the synthesis of important pharmaceutical agents. This guide provides essential technical information for researchers working with this compound, facilitating its safe and effective use in the laboratory.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-CHLOROMETHYL-2-METHYLPYRIDINE.HCL synthesis - chemicalbook [chemicalbook.com]

- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 4. Process For The Synthesis Of Rupatadine [quickcompany.in]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]

- 8. heteroletters.org [heteroletters.org]

- 9. benchchem.com [benchchem.com]

- 10. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]

- 11. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine hydrochloride

CAS Number: 58539-77-8

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-2-methylpyridine hydrochloride, a key heterocyclic building block in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This document details its physicochemical properties, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is a solid, reactive compound. Its hydrochloride salt form enhances stability and handling compared to the free base. A summary of its key physical and chemical properties is presented below.

| Property | Value | Citation(s) |

| CAS Number | 58539-77-8 | [1][2] |

| Molecular Formula | C₇H₉Cl₂N | [1] |

| Molecular Weight | 178.06 g/mol | [1][2] |

| IUPAC Name | 3-(chloromethyl)-2-methylpyridine;hydrochloride | [1] |

| Appearance | Solid | [3] |

| SMILES | Cl.CC1=C(CCl)C=CC=N1 | [1] |

| InChI Key | IVKFTPSEDAPSSI-UHFFFAOYSA-N | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved by the chlorination of the corresponding alcohol precursor, (2-methylpyridin-3-yl)methanol. This reaction typically utilizes thionyl chloride as the chlorinating agent.

Experimental Protocol: Synthesis from (2-Methylpyridin-3-yl)methanol

This protocol is based on a reported synthetic method.

Materials:

-

(2-Methylpyridin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Toluene

Procedure:

-

A solution of (2-methylpyridin-3-yl)methanol (1 equivalent) in chloroform is prepared.

-

In a separate reaction vessel, a solution of thionyl chloride (approximately 1.1 equivalents) in toluene is prepared and maintained at a temperature between 23°C and 35°C.

-

The solution of the alcohol is added dropwise to the thionyl chloride solution, ensuring the internal temperature is maintained within the specified range.

-

Following the addition, the reaction mixture is stirred vigorously at room temperature for 1 hour.

-

The solvent is completely evaporated under vacuum (e.g., using a water pump).

-

The resulting precipitate is resuspended in toluene, filtered rapidly, and washed three times with toluene.

-

The final product, this compound, is dried in a desiccator under vacuum to yield a solid.[4]

A generalized workflow for this synthesis is depicted in the following diagram.

References

The Chemical Mechanism and Synthetic Utility of 3-(Chloromethyl)-2-methylpyridine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)-2-methylpyridine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. While not possessing a pharmacological mechanism of action in the traditional sense, its utility lies in its chemical reactivity, specifically as an alkylating agent. The presence of a reactive chloromethyl group on the pyridine scaffold allows for its strategic incorporation into more complex molecules, thereby imparting specific physicochemical and biological properties to the final compound. This technical guide elucidates the chemical mechanism of action of this compound, details its synthesis, and provides an example of its application in the synthesis of the antihistamine, Rupatadine, thereby highlighting its significance in drug discovery and development.

Core Concept: A Tale of Chemical Reactivity

The "mechanism of action" of this compound is rooted in its chemical reactivity as an electrophile. The electron-withdrawing nature of the pyridine ring and the chlorine atom polarizes the C-Cl bond of the chloromethyl group, making the carbon atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a synthetic intermediate.

The primary reaction it undergoes is nucleophilic substitution , where a nucleophile (a species rich in electrons, such as an amine or an alcohol) displaces the chloride ion. This results in the formation of a new covalent bond, effectively coupling the 2-methyl-3-pyridinylmethyl moiety to the nucleophilic molecule.

Caption: General mechanism of nucleophilic substitution involving 3-(Chloromethyl)-2-methylpyridine.

Synthesis of this compound

The synthesis of this compound is a critical process for its availability as a research and industrial chemical. A common synthetic route involves the chlorination of the corresponding alcohol.

Experimental Protocol: Synthesis from (2-Methyl-pyridin-3-yl)-methanol

A solution of (2-Methyl-pyridin-3-yl)-methanol is prepared in a suitable solvent such as chloroform. This solution is then added dropwise to a solution of thionyl chloride (SOCl₂) in toluene, while maintaining the temperature between 23°C and 35°C. After the addition is complete, the reaction mixture is stirred vigorously at room temperature for approximately one hour. The solvent is then removed under vacuum, and the resulting precipitate is resuspended in toluene, filtered, and washed with toluene to yield this compound as a solid.[1]

| Parameter | Value |

| Starting Material | (2-Methyl-pyridin-3-yl)-methanol |

| Reagent | Thionyl chloride (SOCl₂) |

| Solvents | Chloroform, Toluene |

| Temperature | 23-35°C |

| Reaction Time | 1 hour |

| Product | This compound |

Table 1: Summary of synthesis parameters for this compound.

Application in Drug Development: The Synthesis of Rupatadine

A notable application demonstrating the utility of a closely related analogue, 3-(chloromethyl)-5-methylpyridine hydrochloride, is in the synthesis of Rupatadine, a second-generation antihistamine. In this synthesis, 3-(chloromethyl)-5-methylpyridine hydrochloride acts as the alkylating agent to introduce the methylpyridine moiety onto the desloratadine scaffold.

Experimental Protocol: N-alkylation of Desloratadine

A mixture of 3-chloromethyl-5-methylpyridine, desloratadine, potassium carbonate (as a base), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) is stirred in toluene. The reaction mixture is heated to approximately 70°C for 6-8 hours. The progress of the reaction is monitored by a suitable analytical technique like HPLC. Upon completion, the crude Rupatadine is isolated and can be further purified and converted to its fumarate salt.[1]

Caption: Synthesis of Rupatadine via N-alkylation of Desloratadine.

Workflow in Medicinal Chemistry

The journey of a synthetic intermediate like this compound from a laboratory chemical to a component of a life-saving drug follows a structured workflow in medicinal chemistry.

References

A Technical Guide to the Synthesis of Key Intermediates for Proton Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of core intermediates essential for the manufacturing of widely used proton pump inhibitors (PPIs). The synthesis of these anti-ulcer drugs, including omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole, shares a common synthetic backbone: the coupling of a substituted 2-chloromethylpyridine with a 2-mercaptobenzimidazole derivative, followed by a controlled oxidation of the resulting thioether to the active sulfoxide. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols for key reactions, and quantitative data to facilitate comparison and process optimization.

Core Intermediates: The Building Blocks of PPIs

The synthesis of the diverse family of proton pump inhibitors hinges on two primary heterocyclic intermediates: a substituted pyridine moiety and a substituted benzimidazole moiety.

1. Substituted 2-(Chloromethyl)pyridine Hydrochlorides: These intermediates provide the pyridine portion of the final drug molecule. The substituents on the pyridine ring are crucial for the specific pharmacological profile of each PPI.

2. Substituted 2-Mercaptobenzimidazoles: This class of intermediates forms the benzimidazole core of the PPIs. Variations in the substituents on the benzimidazole ring also contribute to the distinct properties of each drug.

The general synthetic strategy involves the nucleophilic substitution reaction between the thiol group of the 2-mercaptobenzimidazole and the chloromethyl group of the pyridine derivative to form a thioether intermediate. This thioether is then carefully oxidized to the corresponding sulfoxide, which is the active pharmaceutical ingredient.

Synthetic Pathways and Logical Flow

The synthesis of proton pump inhibitors follows a logical sequence of chemical transformations. The following diagrams, generated using the DOT language, illustrate the general workflow and the key reaction steps.

Caption: General synthetic workflow for proton pump inhibitors.

Quantitative Data Summary

The following tables provide a comparative summary of the yields for the key synthetic steps in the production of various proton pump inhibitors.

Table 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride Intermediates

| PPI | Pyridine Intermediate | Starting Material | Chlorinating Agent | Yield (%) | Reference |

| Omeprazole/Esomeprazole | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | Thionyl chloride | 100 | [1] |

| Omeprazole/Esomeprazole | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | Sulfuryl chloride | 76.4 | [2] |

| Pantoprazole | 2-Chloromethyl-3,4-dimethoxypyridine HCl | 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride | 93.9 | [3] |

| Pantoprazole | 2-Chloromethyl-3,4-dimethoxypyridine HCl | 2-Hydroxymethyl-3,4-dimethoxypyridine | Bis(trichloromethyl) carbonate | 98 | [4] |

| Rabeprazole | 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine | 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine | Thionyl chloride | 99.0 | [5] |

| Lansoprazole | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Thionyl chloride | - | [6][7] |

Table 2: Synthesis of Thioether Intermediates

| PPI | Thioether Intermediate | Pyridine Precursor | Benzimidazole Precursor | Coupling Conditions | Yield (%) | Reference |

| Omeprazole | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | 2-Mercapto-5-methoxybenzimidazole | NaOH, Ethanol | High | [8] |

| Pantoprazole | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | 2-Chloromethyl-3,4-dimethoxypyridine HCl | 5-(Difluoromethoxy)-2-mercaptobenzimidazole | - | - | [9] |

| Rabeprazole | 2-[[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole | 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine | 2-Mercaptobenzimidazole | Mitsunobu reaction | 70-80 | [10] |

| Lansoprazole | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | 2-Mercaptobenzimidazole | Alkali | >98 | [11] |

Table 3: Oxidation of Thioether to Sulfoxide (Final PPI)

| PPI | Oxidizing Agent | Solvent | Yield (%) | Reference |

| Omeprazole | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | - | [12] |

| Omeprazole | Hydrogen peroxide / Ammonium molybdate | Methanol | 91.1 | [13] |

| Pantoprazole | Sodium hypochlorite | Dichloromethane/Water | 87.5 | [14] |

| Rabeprazole | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane/Diethyl ether | - | [12] |

| Rabeprazole | Trichloroisocyanuric acid | Acetonitrile/Dichloromethane | 95 | [15] |

| Lansoprazole | Sodium hypochlorite | Water | - | [16][17] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the final coupling and oxidation steps, based on published procedures.

Protocol 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride (Omeprazole Intermediate)

Materials:

-

2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

-

Thionyl chloride

-

Dichloromethane

-

Hexane

Procedure:

-

Dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 400 mL of dichloromethane in a reaction vessel under an argon atmosphere.[1]

-

Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane dropwise to the reaction mixture over 30 minutes at room temperature.[1]

-

Stir the reaction mixture for an additional 30 minutes at room temperature after the addition is complete.[1]

-

Remove the solvent by distillation under reduced pressure.[1]

-

Suspend the resulting solid residue in 200 mL of hexane and collect the solid by filtration.[1]

-

Wash the solid with 50 mL of hexane and air-dry to yield 33.3 g (100%) of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.[1]

Protocol 2: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (Pantoprazole Intermediate)

Materials:

-

2-Hydroxymethyl-3,4-dimethoxypyridine

-

Thionyl chloride

-

Dichloromethane

-

Toluene

Procedure:

-

Add a solution of 4 mL of thionyl chloride in 20 mL of dry dichloromethane dropwise to a cooled (0-5 °C) and stirred solution of 6.76 g of 2-hydroxymethyl-3,4-dimethoxypyridine.[18]

-

Warm the mixture to 20 °C and concentrate to a low volume under vacuum.[18]

-

Add toluene to the residue to precipitate the product.[18]

-

Collect the solid to obtain 8.4 g (93%) of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as a colorless solid.[18]

Protocol 3: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Thioether Intermediate)

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 5 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol with heating to 70-90°C.[8]

-

To the dissolved sodium hydroxide solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux until it dissolves.[8]

-

Cool the reaction mixture to below 10°C.[8]

-

In a separate vessel, dissolve 20 g (0.09 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.[8]

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[8]

-

Stir the reaction mixture, allowing it to warm to room temperature, and continue stirring until the reaction is complete (monitored by TLC).

-

Isolate the product by filtration, wash with water, and dry to obtain the thioether intermediate.

Protocol 4: Oxidation of Thioether to Omeprazole

Materials:

-

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (thioether intermediate)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the thioether intermediate in dichloromethane.

-

Cool the solution to a low temperature (e.g., -10 to 0 °C).

-

Slowly add a solution of one molar equivalent of m-CPBA in dichloromethane.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the organic layer with an aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.[8]

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.[8]

-

Remove the solvent under reduced pressure to yield crude omeprazole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).[8]

Logical Relationships in Synthesis

The synthesis of each PPI, while differing in specific reagents and conditions, adheres to a fundamental logical progression. The following diagram illustrates the key decision points and transformations in a typical PPI synthesis.

Caption: Logical flow of the decision and reaction process in PPI synthesis.

This guide provides a foundational understanding of the synthesis of key intermediates for proton pump inhibitors. For further details on specific reaction conditions and optimization, consulting the referenced literature is recommended.

References

- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 4. 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106674198A - Preparation method for key intermediate rabeprazole thioether - Google Patents [patents.google.com]

- 11. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. CN112679475A - Omeprazole preparation method and omeprazole - Google Patents [patents.google.com]

- 14. WO2006040778A1 - Process for preparations and purification of pantoprazole sesquihydrate - Google Patents [patents.google.com]

- 15. CN101805327B - Rabeprazole sodium compound and novel preparation method thereof - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Page loading... [guidechem.com]

The Enduring Legacy of the Pyridine Ring in Medicinal Chemistry: A Technical Guide

Introduction

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the field of medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have cemented its status as a "privileged" structure in drug design. Pyridine derivatives are integral components of numerous natural products, including alkaloids and vitamins like niacin and pyridoxine, and are found in a significant portion of FDA-approved drugs.[1] This prevalence is not coincidental; the pyridine ring often imparts favorable physicochemical and pharmacokinetic properties to drug candidates, such as enhanced metabolic stability, improved permeability, and increased potency and binding affinity.[2] This technical guide provides an in-depth exploration of the multifaceted role of pyridine derivatives in modern drug discovery, detailing their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

The Physicochemical Advantages of the Pyridine Scaffold

The nitrogen atom in the pyridine ring distinguishes it significantly from its carbocyclic analog, benzene. This nitrogen atom possesses a non-bonding pair of electrons, which allows it to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[2] This feature profoundly enhances the pharmacokinetic properties of drug molecules.[2] Furthermore, the pyridine ring is a polar and ionizable aromatic system, which can be leveraged to improve the solubility and bioavailability of poorly soluble compounds.[3][4] The substitution of a carbon-hydrogen group in a benzene ring with a nitrogen atom to form a pyridine ring is a common bioisosteric replacement strategy in drug design, often leading to improved biological activity and metabolic stability.[2][5]

Therapeutic Applications of Pyridine Derivatives

The versatility of the pyridine scaffold is reflected in the broad spectrum of therapeutic areas where its derivatives have made a significant impact. From infectious diseases to oncology and neurodegenerative disorders, pyridine-containing drugs are at the forefront of patient care.

Anticancer Agents

Pyridine derivatives are particularly prominent in oncology.[6][7][8] They are key components of numerous targeted therapies, especially kinase inhibitors. The pyridine moiety can effectively interact with the hinge region of kinase active sites, a common feature of many kinase inhibitors.[9]

Table 1: Anticancer Activity of Representative Pyridine Derivatives

| Compound/Drug | Target | Cancer Cell Line | IC50/Activity | Reference |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia, GIST | - | [3] |

| Sorafenib | VEGFR-2, PDGFR, Raf kinases | Renal Cell Carcinoma, Hepatocellular Carcinoma | VEGFR-2 IC50 = 0.09 ± 0.01 µM | [10][11] |

| Crizotinib | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer | - | [10] |

| Pyridine-urea derivative 8e | VEGFR-2 | MCF-7 (Breast) | 0.11 µM (72h) | [10] |

| Pyridine-urea derivative 8n | VEGFR-2 | MCF-7 (Breast) | 0.80 µM (72h) | [10] |

| Pyrazolopyridine-based CSK inhibitor | CSK | - | IC50 = 5600 nM (initial hit) | [12] |

| Imidazo[4,5-b]pyridine derivative | Aurora A kinase | Various | pIC50 range: 4.538 to 7.398 | [13] |

| Pyridine-1,3,4-oxadiazole hybrid VII | - | HepG2, MCF-7, SW1116, BGC823 | IC50 = 0.76–12.21 μM | |

| Pyridine-thiazole hybrid 4 | PARP1 | HL-60 (Leukemia) | IC50 = 0.57 µM | [14] |

| Imidazol-5-yl pyridine 11d | p38α/MAPK14 | - | IC50 = 45 nM | [15] |

Antiviral Agents

The antiviral potential of pyridine derivatives has been extensively explored, leading to the development of drugs targeting various viral infections, including HIV and influenza.[16][17][18] These compounds can inhibit key viral enzymes such as reverse transcriptase and neuraminidase.[16][17]

Table 2: Antiviral Activity of Representative Pyridine Derivatives

| Compound/Drug | Target Virus | Mechanism of Action | EC50/IC50/% Inhibition | Reference |

| Delavirdine | HIV-1 | Non-nucleoside reverse transcriptase inhibitor | - | |

| Atazanavir | HIV | Protease inhibitor | - | |

| Pyridine-N-oxide 227 | SARS-CoV-2 | 3CLpro inhibitor | EC50 ~ 2.2 µM | [19] |

| Pyridine-biphenyl glycoside 3a | Rotavirus WA | Not specified | 63.3% inhibition | [5] |

| Pyridine-biphenyl glycoside 3a | Herpes simplex virus type 1 | Not specified | 80% inhibition | [5] |

Antibacterial Agents

Pyridine-containing compounds have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[5][20] Their mechanisms of action can vary, from disrupting cell wall synthesis to inhibiting essential metabolic pathways.

Table 3: Antibacterial Activity of Representative Pyridine Derivatives

| Compound/Drug | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Isoniazid | Mycobacterium tuberculosis | - | [21][22] |

| 3-(Pyridine-3-yl)-2-oxazolidinone 21d | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Similar to linezolid | [23] |

| N-alkylated pyridine salt 66 | S. aureus, E. coli | 56 ± 0.5% inhibition at 100 µg/mL | [7] |

| 2-(methyldithio)pyridine-3-carbonitrile 29 | Various Gram-positive and Gram-negative bacteria | 0.5 to 64 | [7] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine 5a | E. coli K12, R2, R3, R4 | 0.2–1.3 | [8] |

Anti-inflammatory Agents

The anti-inflammatory properties of pyridine derivatives are well-documented, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[21][24]

Table 4: Anti-inflammatory Activity of Representative Pyridine Derivatives

| Compound/Drug | Target | IC50 | Reference |

| Etoricoxib | COX-2 | - | [25] |

| Pyridoacylsulfonamide derivative 3 | COX-2 | 5.6 µM | [24] |

| Pyridoacylsulfonamide derivative 3 | PGE2 production | 0.15 µM | [24] |

| Pyridopyrimidine derivative IIId | COX-2 | 0.67–1.02 µM | [26] |

| Imidazol-5-yl pyridine 11d | PGE2 production | 0.29 µM | [15] |

| Imidazol-5-yl pyridine 11d | NO production | 0.61 µM | [15] |

Agents for Neurodegenerative Diseases

In the realm of neurodegenerative disorders, particularly Alzheimer's disease, pyridine derivatives have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[13][27][28] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, leading to symptomatic improvement.

Table 5: Anti-Alzheimer's Activity of Representative Pyridine Derivatives

| Compound/Drug | Target | IC50 | Reference |

| Tacrine | Acetylcholinesterase (AChE) | - | [29] |

| Coumarin-pyridine hybrid 3f | AChE | 2 nM | [30] |

| Coumarin-pyridine hybrid 3f | Butyrylcholinesterase (BuChE) | 24 nM | [30] |

| Tacrine-pyrazolo[3,4-b]pyridine hybrid 10j | AChE | 0.125 µM | [31] |

| 7-hydroxy-chromone-pyridine derivative 14 | AChE | 0.71 µM | [31] |

| Zinc (II) amide carboxylate complex AAZ8 | AChE | 14 µg/mL | [28] |

| Zinc (II) amide carboxylate complex AAZ8 | BuChE | 18 µg/mL | [28] |

Pharmacokinetic Profiles of Notable Pyridine-Containing Drugs

The success of a drug candidate is heavily reliant on its pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). The pyridine ring can significantly influence these parameters.

Table 6: Pharmacokinetic Data (ADME) of Selected Pyridine-Containing Drugs

| Drug | Bioavailability | Protein Binding | Metabolism | Elimination Half-life | Primary Excretion Route | Reference(s) |

| Imatinib | 98% | ~95% | Primarily CYP3A4/3A5 | ~18 hours | Biliary/Fecal | [3][32][33] |

| Etoricoxib | ~100% | ~92% | Primarily CYP3A4 | ~22 hours | Renal (as metabolites) | [15][21][25] |

| Isoniazid | Varies with acetylator status | Low | N-acetyltransferase 2, CYP2E1 | ~1-4 hours (variable) | Renal | [2][8][22] |

| Tacrine | 17-24% (high first-pass effect) | ~55% | Primarily CYP1A2 | ~2-4 hours | Renal (as metabolites) | [10][11][34][35][36] |

Key Signaling Pathways Targeted by Pyridine Derivatives

The therapeutic effects of pyridine derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in disease.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several pyridine-based anticancer drugs, such as sorafenib, function by inhibiting the kinase activity of VEGFR-2. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

PIM-1 Kinase Signaling in Cancer

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[26][37] It is often regulated by the JAK/STAT signaling pathway. The development of pyridine-based PIM-1 inhibitors is an active area of cancer research.

Acetylcholinesterase in Alzheimer's Disease

In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) in the synaptic cleft contributes to cognitive decline.[7][27] Pyridine-based AChE inhibitors, such as tacrine and its analogs, block the active site of AChE, thereby increasing the concentration and duration of action of ACh.

Experimental Protocols

The evaluation of pyridine derivatives in medicinal chemistry relies on a suite of standardized and robust experimental protocols. These assays are essential for determining the biological activity, potency, and mechanism of action of new chemical entities.

Synthesis of Pyridine Derivatives

Example: Synthesis of N-(Hydroxymethyl)nicotinamide

This protocol describes the synthesis of an antimicrobial nicotinamide derivative.[31]

-

Reaction Setup: To a round-bottom flask, add 3.0 g of nicotinamide, 5.0 mL of a 36.8% aqueous formaldehyde solution, and 0.03 g of potassium carbonate.[31]

-

Reaction Conditions: Heat the mixture in a boiling water bath with continuous stirring for 1 hour.[31]

-

Workup: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[31]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization.[31]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[31]

In Vitro Biological Assays

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibition of the VEGFR-2 enzyme.

-

Preparation: Prepare a serial dilution of the test pyridine derivative.

-

Reaction Mixture: In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[21]

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).[21]

-

Plate Setup: In a 96-well plate, add the assay buffer, AChE enzyme, and various concentrations of the pyridine-based test inhibitor. Include controls for 100% enzyme activity (no inhibitor) and blank (no enzyme).[21]

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the ATCI and DTNB solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetically) using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculation: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[21]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[3][14][17]

-

Preparation of Inoculum: Culture the test bacterium overnight and then dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[3][36]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyridine derivative in the broth.[17][36]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[3][36]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3][17]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[3]

Drug Discovery Workflow for Pyridine Derivatives

The discovery and development of new pyridine-based drugs is a complex, multi-stage process that begins with target identification and culminates in clinical trials. A typical workflow involves high-throughput screening, hit-to-lead optimization, and preclinical development.

Conclusion

The pyridine ring is an exceptionally versatile and valuable scaffold in medicinal chemistry, contributing to the development of a wide array of therapeutic agents. Its unique electronic and physicochemical properties allow for fine-tuning of biological activity and pharmacokinetic profiles. The continued exploration of novel synthetic methodologies and a deeper understanding of the interactions between pyridine derivatives and their biological targets will undoubtedly lead to the discovery of new and improved medicines. This technical guide has provided a comprehensive overview of the pivotal role of pyridine derivatives, from their fundamental properties to their clinical applications and the experimental frameworks used in their discovery and development, underscoring their enduring importance for researchers, scientists, and drug development professionals.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. metrotechinstitute.org [metrotechinstitute.org]

- 8. Clinical pharmacokinetics of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Bioavailability and pharmacokinetic disposition of tacrine in elderly patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steady-state pharmacokinetics of tacrine in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic equivalence study of nonsteroidal anti-inflammatory drug etoricoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Etoricoxib - Wikipedia [en.wikipedia.org]

- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. theaspd.com [theaspd.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of isoniazid: The good, the bad, and the alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. PIM1 - Wikipedia [en.wikipedia.org]

- 24. journals.asm.org [journals.asm.org]

- 25. tandfonline.com [tandfonline.com]

- 26. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]

- 35. mims.com [mims.com]

- 36. ovid.com [ovid.com]

- 37. researchgate.net [researchgate.net]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 3-(Chloromethyl)-2-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-2-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) such as rabeprazole. Its discovery and the subsequent development of its synthetic routes are not attributable to a single breakthrough but rather represent a progressive evolution in the field of medicinal chemistry. This technical guide provides an in-depth exploration of the history, synthesis, and key experimental protocols related to this important compound.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in scientific literature, suggesting its emergence as a crucial building block was a result of the growing demand for substituted pyridine intermediates in drug discovery. The history of its precursor, 2-methyl-3-pyridinemethanol, dates back to the mid-20th century, where investigations into substituted pyridines for pharmaceutical applications were intensifying.[1] The development of efficient methods to convert the hydroxymethyl group to a reactive chloromethyl group was a logical and necessary step to facilitate the coupling of the pyridine moiety with other molecular scaffolds.

The significance of this compound escalated with the rise of anti-ulcer drugs. The traditional synthesis of related 2-chloromethyl-pyridine precursors often involved the nitration of picolines, followed by a series of transformations.[2] However, the need for regioselective synthesis and improved yields spurred the development of more refined synthetic pathways.

Synthetic Pathways

Several synthetic routes to this compound and its positional isomers have been developed, primarily documented in patent literature. A common and illustrative pathway begins with the readily available 2,3-dimethylpyridine (2,3-lutidine).

Pathway 1: From 2,3-Dimethylpyridine N-oxide

A prevalent method involves the N-oxidation of 2,3-dimethylpyridine, followed by rearrangement and chlorination. This pathway is a cornerstone in the industrial production of intermediates for drugs like rabeprazole.

Caption: Synthesis of this compound from 2,3-Dimethylpyridine.

Pathway 2: From 3-Methylpyridine

Another documented route starts with 3-methylpyridine (3-picoline), involving oxidation, esterification, reduction, and final chlorination.[3]

Caption: Synthesis of 3-(Chloromethyl)pyridine hydrochloride from 3-Methylpyridine.

Data Presentation

The following tables summarize quantitative data extracted from various patented synthetic methods.

Table 1: Synthesis via 2,3-Dimethylpyridine N-oxide Pathway

| Step | Reagents and Conditions | Yield (%) | Reference |

| N-Oxidation | 2,3-Lutidine, RuCl₃, O₂, Dichloromethane, Room Temperature, 8h | 93 | [2] |

| Rearrangement & Chlorination | Acetic anhydride, followed by Thionyl chloride | Not specified | [2] |

Table 2: Synthesis via 3-Methylpyridine Pathway [3]

| Step | Reagents and Conditions | Molar Ratio (Starting Material:Reagent) | Temperature (°C) | Yield (%) |

| Oxidation | 3-Methylpyridine, Potassium permanganate, Water | 1 : 2.1-2.3 | 85-90 | Not specified |

| Esterification | Nicotinic acid, Methanol, Sulfuric acid | 1 : 1.3 | Not specified | Not specified |

| Reduction | Methyl nicotinate, Reducing agent | Not specified | Not specified | Not specified |

| Chlorination | 3-Pyridinemethanol, Thionyl chloride | 1 : 1.1-1.3 | Not specified | Not specified |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethylpyridine N-oxide[2]

-

Reaction Setup: A solution of 2,3-lutidine in dichloromethane is prepared in a reaction vessel.

-

Catalyst Addition: A catalytic amount of RuCl₃·3H₂O (5 mol%) is added to the solution.

-

Oxidation: Oxygen gas is bubbled through the reaction mixture at room temperature for 8 hours.

-

Work-up: The reaction mixture is concentrated to yield 2,3-Dimethyl-pyridine-N-oxide.

Protocol 2: Synthesis of 3-(Chloromethyl)pyridine hydrochloride from 3-Methylpyridine[3]

-

Oxidation:

-

To a flask containing 3-picoline (18.6g, 0.2mol) and water (150ml), heat to 80°C.

-

Add potassium permanganate (66.36g, 0.42mol) in batches, maintaining the temperature at 85-90°C with stirring for 30 minutes.

-

After the reaction is complete (monitored by TLC), adjust the pH to 3 with 2mol/L hydrochloric acid.

-

Cool the reaction mixture to 25°C and filter to obtain nicotinic acid.

-

-

Esterification:

-

React the obtained nicotinic acid with methanol (12g, 0.26mol) in the presence of concentrated sulfuric acid to yield methyl nicotinate.

-

-

Reduction:

-

The methyl nicotinate is reduced to 3-pyridinemethanol. (The patent does not specify the reducing agent and conditions in the abstract).

-

-

Chlorination and Salt Formation:

-

React 3-pyridinemethanol with thionyl chloride (molar ratio 1:1.1-1.3) to produce 3-(chloromethyl)pyridine hydrochloride.

-

Protocol 3: Direct Chlorination of 2-methyl-3-pyridinemethanol[4]

-

Reaction Setup: A solution of 2-methyl-3-pyridinemethanol (29.9 g, 234 mmol) in chloroform (110 ml) is prepared.

-

Addition of Chlorinating Agent: This solution is added dropwise to a solution of thionyl chloride (18.6 ml, 256 mmol) in toluene (26 ml), maintaining the internal temperature between 23°C and 35°C.

-

Reaction: The reaction mixture is stirred vigorously at room temperature for 1 hour.

-

Isolation: The solvent is completely evaporated under vacuum. The resulting brown precipitate is resuspended in toluene, filtered rapidly, and washed three times with toluene.

-

Drying: The solid is dried in a desiccator under vacuum to yield this compound as a brown solid (35.9 g, 87% yield).

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and intermediates in the synthesis of rabeprazole, highlighting the central role of a chloromethylpyridine intermediate.

Caption: Role of chloromethylpyridine intermediate in Rabeprazole synthesis.

Conclusion

This compound, while not having a singular "discovery" moment, has become an indispensable tool in the arsenal of medicinal chemists. Its synthetic routes have been refined over time to improve efficiency, yield, and safety, reflecting the broader advancements in organic synthesis. The detailed protocols and synthetic pathways presented in this guide offer valuable insights for researchers and professionals engaged in the development of pyridine-based pharmaceuticals, underscoring the continued importance of this versatile intermediate.

References

An In-depth Technical Guide to the Electrophilic Sites of 3-(chloromethyl)-2-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic nature of 3-(chloromethyl)-2-methylpyridine hydrochloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines the principal electrophilic sites, discusses the underlying chemical principles governing its reactivity, and provides generalized experimental protocols for its reaction with various nucleophiles.

Overview of Electrophilicity

This compound possesses two main regions of electrophilicity, which dictate its reactivity towards nucleophiles. The primary and most reactive electrophilic site is the carbon atom of the chloromethyl group. Secondary, and significantly less reactive, electrophilic sites are found on the pyridine ring itself, activated by the positive charge on the protonated nitrogen atom.

Primary Electrophilic Site: The Chloromethyl Group

The most significant electrophilic character of this compound is centered on the methylene (-CH2-) carbon of the chloromethyl substituent. This high reactivity is due to the strong inductive effect of the adjacent chlorine atom, which polarizes the carbon-chlorine bond, creating a partial positive charge (δ+) on the carbon atom. This makes it a prime target for nucleophilic attack.

The typical reaction at this site is a bimolecular nucleophilic substitution (SN2). In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion as a leaving group. The hydrochloride form of the molecule means that the pyridine nitrogen is protonated, which further enhances the electron-withdrawing nature of the pyridine ring, thereby increasing the electrophilicity of the chloromethyl carbon.

The general scheme for this reaction is as follows:

Nu:- + Cl-CH2-Py+-H → Nu-CH2-Py + H+ + Cl-

Where Nu: represents a nucleophile and Py represents the 2-methylpyridine core.

Secondary Electrophilic Sites: The Pyridine Ring

Due to the protonation of the nitrogen atom in the hydrochloride form, the pyridine ring is electron-deficient. This positive charge can be delocalized across the ring through resonance, creating partial positive charges on the carbon atoms at positions 2, 4, and 6.[1] These positions, therefore, represent secondary electrophilic sites that can be susceptible to nucleophilic aromatic substitution (SNAr), although this is generally much less favorable than the SN2 reaction at the chloromethyl group.

The order of reactivity for nucleophilic attack on the pyridinium ring itself is typically C4 > C2 > C6. However, in this compound, the C2 position is substituted with a methyl group and the C3 position with the chloromethyl group, sterically hindering attack at C2 and C4. Therefore, the most likely site for nucleophilic attack on the ring, if it were to occur, would be the C6 position. It is important to note that reactions at these sites typically require strong nucleophiles and more forcing reaction conditions compared to substitution at the chloromethyl group.

Quantitative Data on Reactivity

While this compound is widely used as a reactive intermediate, specific quantitative data on its reaction kinetics and yields with a broad range of nucleophiles is not extensively documented in publicly available literature. However, based on the principles of SN2 reactions, reactivity is expected to follow general trends. The table below is illustrative of the expected outcomes and the parameters that are critical to record in such reactions.

Table 1: Illustrative Reactivity of this compound with Various Nucleophiles

| Nucleophile | Nucleophile Type | Typical Solvent | Temperature (°C) | Expected Product | Illustrative Yield (%) |

| Ammonia | Amine | Ethanol | 25-50 | 3-(aminomethyl)-2-methylpyridine | 70-90 |

| Piperidine | Amine | Acetonitrile | 25-50 | 3-(piperidin-1-ylmethyl)-2-methylpyridine | 80-95 |

| Sodium thiomethoxide | Thiolate | Methanol | 0-25 | 3-((methylthio)methyl)-2-methylpyridine | 85-98 |

| Sodium phenoxide | Alkoxide/Phenoxide | DMF | 50-80 | 3-(phenoxymethyl)-2-methylpyridine | 60-80 |

| Sodium azide | Azide | DMSO | 25-60 | 3-(azidomethyl)-2-methylpyridine | 80-95 |

Disclaimer: The yields presented in this table are illustrative and based on general principles of SN2 reactions. Actual yields will vary depending on the specific reaction conditions.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with common classes of nucleophiles. Researchers should optimize these protocols for their specific substrates and desired outcomes.

General Protocol for Reaction with an Amine Nucleophile

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, ethanol, or DMF).

-

Addition of Reagents: Add the amine nucleophile (1.1 to 2.2 eq.) to the solution. The use of excess amine can serve to neutralize the HCl generated during the reaction. Alternatively, an external base such as potassium carbonate or triethylamine (1.1 eq.) can be added.

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., potassium carbonate or amine hydrochloride) has formed, remove it by filtration. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by standard methods such as column chromatography on silica gel, recrystallization, or distillation.

General Protocol for Reaction with a Thiol Nucleophile

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF).

-

Thiolate Formation: Add a base such as sodium ethoxide or sodium hydride (1.0 eq.) to the solution to deprotonate the thiol and form the more nucleophilic thiolate.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution.

-

Reaction: Stir the mixture at a suitable temperature (typically 0 °C to room temperature) and monitor its progress.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using appropriate techniques.

Conclusion

The primary electrophilic site of this compound is unequivocally the carbon atom of the chloromethyl group, which readily undergoes SN2 reactions with a wide variety of nucleophiles. The carbons of the pyridinium ring, particularly at the C6 position, represent secondary electrophilic sites, though their reactivity is considerably lower. This understanding of its electrophilic nature is crucial for the effective use of this compound as a versatile building block in the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.

References

The Biological Versatility of Chloromethylpyridine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: Chloromethylpyridine scaffolds are key pharmacophores in medicinal chemistry, serving as versatile building blocks for a diverse range of biologically active molecules. Their inherent reactivity, attributed to the electrophilic chloromethyl group, allows for facile structural modifications, leading to the development of potent therapeutic agents. This technical guide provides an in-depth overview of the biological activities of chloromethylpyridine derivatives, focusing on their anticancer, antimicrobial, and antimalarial properties. Detailed experimental protocols and insights into their mechanisms of action are presented to aid researchers in the fields of drug discovery and development.

Anticancer Activity

Chloromethylpyridine derivatives have demonstrated significant potential as anticancer agents, primarily by acting as alkylating agents and kinase inhibitors. Their ability to form covalent bonds with nucleophilic residues in biological macromolecules, such as DNA and proteins, can disrupt cellular processes and induce apoptosis in cancer cells.[1] Furthermore, the pyridine core is a well-established scaffold for the design of kinase inhibitors, which can modulate dysregulated signaling pathways in various cancers.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various chloromethylpyridine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are presented.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | HepG2 (Liver Cancer) | 1.30 | [4] |

| Derivative 2 | HepG2 (Liver Cancer) | 5.84 | [4] |

| Derivative 3 | HepG2 (Liver Cancer) | 7.15 | [4] |

| Derivative 4 | A549 (Lung Cancer) | 17.63 | [4] |

| Derivative 5 | A549 (Lung Cancer) | 24.89 | [4] |

| Derivative 6 | HeLa (Cervical Cancer) | 257 (nM) | [1] |

| Derivative 7 | HeLa (Cervical Cancer) | 134 (nM) | [1] |

| Sorafenib Derivative 4a | Various Carcinomas | 1 - 4.3 | [5] |

| Sorafenib Derivative 4b | Various Carcinomas | 1 - 4.3 | [5] |

| Sorafenib Derivative 4c | Various Carcinomas | 1 - 4.3 | [5] |

| Sorafenib Derivative 4d | Various Carcinomas | 1 - 4.3 | [5] |

| Sorafenib Derivative 4e | Various Carcinomas | 1 - 4.3 | [5] |

| Benzo[a]phenazine Derivative | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [6][7] |

| Pyridine Derivative 6 | MCF-7, HepG2, A549 | 11.7, 0.21, 1.7 | [6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chloromethylpyridine compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 3 hours.

-

Solubilization: Add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 590 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial and Antifungal Activity

Chloromethylpyridine derivatives have also been investigated for their efficacy against various microbial pathogens. The mechanism of action is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymatic pathways in bacteria and fungi.

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Salt 51-56 | A. niger, C. albicans, P. chrysogenum | 0.1 - 12 (mM) | [8] |

| Pyridine Derivative 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | [8] |

| Pyridine Derivative 12, 15, 16, 17 | C. albicans, C. gabrata | 12.5 | [8] |

| 2-(methyldithio)pyridine-3-carbonitrile | Various Bacteria | 0.5 - 64 | [8] |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | [8] |

| N-alkylated pyridine-based organic salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [8] |

| N-alkylated pyridine-based organic salt 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [8] |

| EA-02-009 | S. aureus/MRSA | 0.5 - 1 | [9] |

| JC-01-072 | S. aureus/MRSA | 4 | [9] |

| JC-01-074 | S. aureus/MRSA | 16 | [9] |

| Quaternary Cinchonidine Derivative | Gram-negative bacteria | 1.56 - 6.25 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test microorganisms

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Chloromethylpyridine compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the chloromethylpyridine compound and perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][11] This can be determined visually or by measuring the optical density.

Antimalarial Activity

Several chloromethylpyridine derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds are thought to interfere with essential parasite processes, such as hemozoin formation or specific enzymatic pathways.

Quantitative Antimalarial Activity Data

The table below lists the IC50 values of chloromethylpyridine derivatives against Plasmodium falciparum.

| Compound ID | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Pyridine Derivative 2g | RKL9 (CQ-resistant) | 0.0402 | [12] |

| Chloro-pyrazoline A | 3D7 | 16.46 | [13] |

| Chloro-pyrazoline B | 3D7 | 5.55 | [13] |

| [(Aryl)arylsulfanylmethyl]pyridine 4a-4g | NF-54 (CQ-sensitive) | 11 - 40 | [14] |

| HBMT-3M4HB | 3D7 | 1.24 | [15] |

Experimental Protocol: SYBR Green I-based Antimalarial Assay

This fluorescence-based assay measures parasite proliferation by quantifying the amount of parasitic DNA.

Materials:

-

Plasmodium falciparum culture

-

Complete culture medium

-

SYBR Green I lysis buffer

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the chloromethylpyridine compounds in the culture medium in a 96-well plate.

-

Parasite Addition: Add a synchronized parasite culture (e.g., ring stage) to each well. Include parasite-only wells (positive control) and uninfected red blood cell wells (negative control).

-

Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Lysis and Staining: After incubation, freeze the plate to lyse the red blood cells. Thaw the plate and add SYBR Green I lysis buffer to each well.

-

Fluorescence Measurement: Incubate the plate in the dark and measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16][17][18]

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the positive control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of chloromethylpyridine compounds are intrinsically linked to their ability to modulate key cellular signaling pathways. A common mechanism, particularly for their anticancer effects, involves the induction of apoptosis.

Apoptosis Signaling Pathway

Many cytotoxic chloromethylpyridine derivatives trigger the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Upon receiving an apoptotic stimulus, the balance shifts towards the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[19][20][21] Western blot analysis can be employed to observe changes in the expression levels of these key apoptotic proteins following treatment with chloromethylpyridine compounds.[22][23][24]

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. journal.r-project.org [journal.r-project.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 9. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajol.info [ajol.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. iddo.org [iddo.org]

- 17. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis and cancer signaling pathway | Abcam [abcam.com]

- 21. biosynth.com [biosynth.com]

- 22. researchgate.net [researchgate.net]

- 23. Item - Apoptotic signaling pathway protein expression was evaluated using western blotting. - Public Library of Science - Figshare [plos.figshare.com]

- 24. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Tenatoprazole Utilizing 3-(Chloromethyl)-2-methylpyridine Hydrochloride

Introduction

Tenatoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is used in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and dyspepsia.[1] Like other PPIs, Tenatoprazole is a prodrug that is converted to its active form in the acidic environment of the stomach's parietal cells.[2][3][4] The active form then irreversibly binds to and inhibits the H+/K+-ATPase enzyme system, commonly known as the proton pump, thereby blocking the final step in gastric acid production.[2][4][5]

This document outlines the synthetic pathway for Tenatoprazole starting from 3-(chloromethyl)-2-methylpyridine hydrochloride. The synthesis involves a two-step process: a condensation reaction to form a thioether intermediate, followed by an oxidation step to yield the final sulfoxide product, Tenatoprazole.

Overall Synthesis Pathway

The synthesis of Tenatoprazole from this compound proceeds through two primary stages:

-

Condensation: this compound is reacted with 5-methoxy-2-mercaptobenzimidazole in the presence of a base. This step forms the thioether intermediate, 2-[((2-methyl-3-pyridinyl)methyl)thio]-5-methoxy-1H-benzimidazole.

-